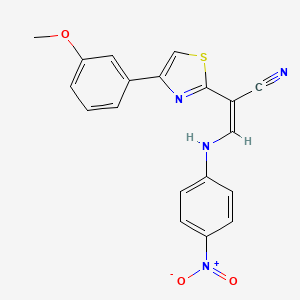

![molecular formula C10H15NO2 B2929429 2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one CAS No. 2031260-36-1](/img/structure/B2929429.png)

2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” is also known as Sabinene . It is a bicyclic organic compound and a terpene that is a major constituent of the essential oils of a variety of plants including Norway spruce, black pepper, cardamom, and carrot seeds .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular formula of Sabinene is C10H16 . It has an all-carbon quaternary center . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes are quite interesting. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation process to build the five-membered ring has been reported . This process involves the use of cyclopropenes and aminocyclopropanes .Physical And Chemical Properties Analysis

The physical and chemical properties of Sabinene include a molecular weight of 136.234 Da . More detailed information about its physical and chemical properties was not found in the search results.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Spirocyclic Compounds : Research has demonstrated methods for synthesizing spirocyclic compounds, including those with oxetane and azetidine rings. For example, a new synthesis route for 2-oxa-7-azaspiro[3.5]nonane has been described, highlighting the conversion of spirocyclic oxetanes into benzimidazole derivatives through oxidative cyclizations, showcasing the versatility of spirocyclic frameworks in medicinal chemistry and materials science (M. Gurry, P. McArdle, F. Aldabbagh, 2015).

1,3-Dipolar Cycloaddition for Spirocyclic Oxindoles : A study elaborated on the regio- and diastereoselective 1,3-dipolar cycloaddition for creating aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks. This demonstrates the construction of diverse spirocyclic structures, highlighting their significance in developing novel compounds with potential biological activity (A. Angyal et al., 2019).

Applications in Drug Discovery

Spirocyclic Scaffolds in Drug Discovery : Spirocyclic compounds are essential scaffolds in drug discovery due to their three-dimensional structure offering unique interactions with biological targets. Research into 6-azaspiro[4.3]alkanes illustrates the innovative approach to synthesizing these scaffolds, underscoring their utility in medicinal chemistry for exploring new therapeutic agents (Bohdan A. Chalyk et al., 2017).

Biological Activity and Potential Applications : While the direct applications of "2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one" in biological contexts are not specified, the exploration of spirocyclic compounds in general reveals their potential in addressing various therapeutic areas. Research on similar structures has shown promising antibacterial activity against respiratory pathogens, indicating the broader applicability of spirocyclic compounds in developing new antibiotics and other therapeutic agents (T. Odagiri et al., 2013).

作用機序

将来の方向性

The future directions in the research of compounds like “2-(Propan-2-yl)-6’-oxaspiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-4-one” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, these compounds could be further studied for their potential antitumor properties .

特性

IUPAC Name |

4'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5(2)8-10(9(12)11-8)3-6-7(4-10)13-6/h5-8H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETAZJZFHSYBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CC3C(C2)O3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)